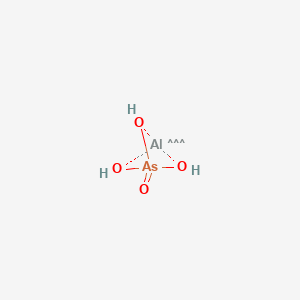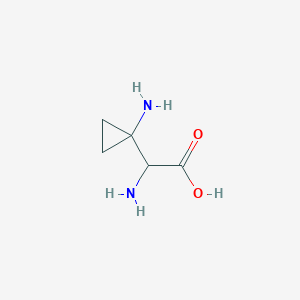
2-(1-Aminocyclopropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminocyclopropyl)glycine, also known as ACPD, is a synthetic amino acid that has been widely studied for its potential therapeutic applications. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in a variety of physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
2-(1-Aminocyclopropyl)glycine acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 2-(1-Aminocyclopropyl)glycine binds to the extracellular domain of mGluRs and induces conformational changes that activate G proteins. This leads to the modulation of intracellular signaling pathways, such as the activation of protein kinase C and the inhibition of adenylate cyclase. The precise mechanisms of action of 2-(1-Aminocyclopropyl)glycine on mGluRs are still under investigation.
Efectos Bioquímicos Y Fisiológicos
2-(1-Aminocyclopropyl)glycine has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. 2-(1-Aminocyclopropyl)glycine can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, depending on the concentration and duration of application. 2-(1-Aminocyclopropyl)glycine can also modulate neuronal excitability by affecting ion channels and membrane properties. 2-(1-Aminocyclopropyl)glycine has been shown to have neuroprotective effects in various models of CNS injury and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Aminocyclopropyl)glycine is a potent and selective agonist of mGluRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 2-(1-Aminocyclopropyl)glycine can induce LTP or LTD of synaptic transmission, which allows for the investigation of synaptic plasticity mechanisms. However, 2-(1-Aminocyclopropyl)glycine has limitations in terms of its specificity and selectivity, as it can also affect other receptors and signaling pathways. 2-(1-Aminocyclopropyl)glycine can also have toxic effects at high concentrations, which need to be taken into account in experimental design.
Direcciones Futuras
There are many future directions for research on 2-(1-Aminocyclopropyl)glycine and its potential therapeutic applications. One direction is to investigate the role of 2-(1-Aminocyclopropyl)glycine in the modulation of synaptic transmission and plasticity in different brain regions and under different physiological and pathological conditions. Another direction is to develop more selective and specific agonists of mGluRs that can be used as therapeutic agents. 2-(1-Aminocyclopropyl)glycine can also be used as a tool to investigate the mechanisms of action of other drugs that target mGluRs. Finally, there is a need to investigate the safety and efficacy of 2-(1-Aminocyclopropyl)glycine and other mGluR agonists in preclinical and clinical studies.
Métodos De Síntesis
2-(1-Aminocyclopropyl)glycine can be synthesized by the reaction of 1,3-dibromopropane with glycine in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain 2-(1-Aminocyclopropyl)glycine. This synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
2-(1-Aminocyclopropyl)glycine has been extensively studied for its potential therapeutic applications in the CNS. It has been shown to modulate synaptic transmission, plasticity, and neuronal excitability. 2-(1-Aminocyclopropyl)glycine has been used as a tool to study the role of mGluRs in various physiological and pathological conditions, such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(1-Aminocyclopropyl)glycine has also been used to investigate the mechanisms of action of other drugs that target mGluRs.
Propiedades
Número CAS |
139166-30-6 |
|---|---|
Nombre del producto |
2-(1-Aminocyclopropyl)glycine |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
2-amino-2-(1-aminocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9) |
Clave InChI |
BNGRPLZNWUBQLB-UHFFFAOYSA-N |
SMILES |
C1CC1(C(C(=O)O)N)N |
SMILES canónico |
C1CC1(C(C(=O)O)N)N |
Sinónimos |
Cyclopropaneacetic acid, alpha,1-diamino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



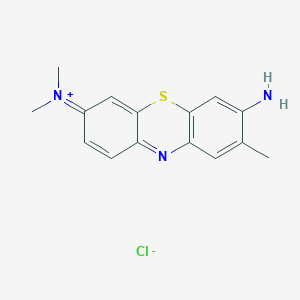


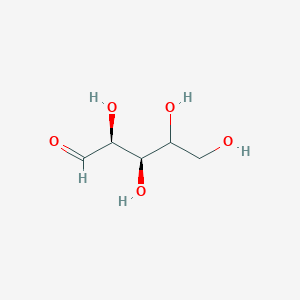
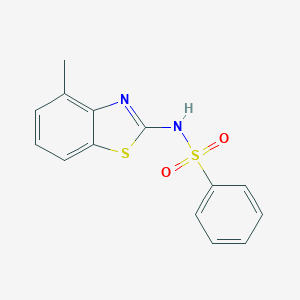
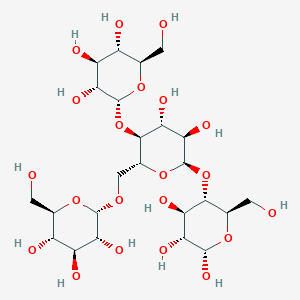
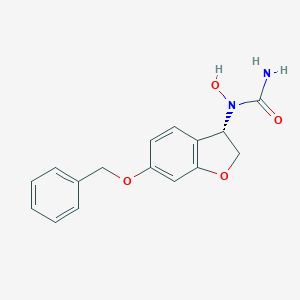
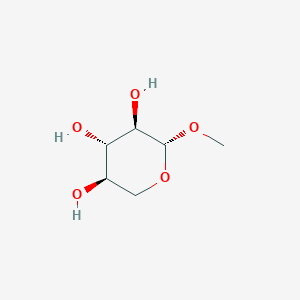
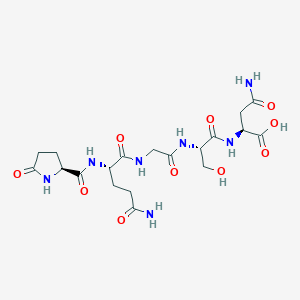
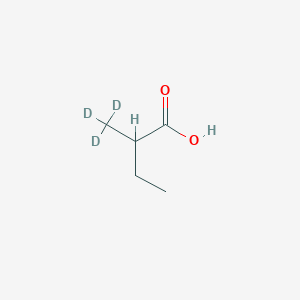
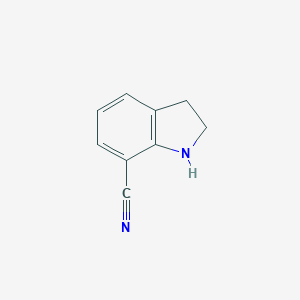
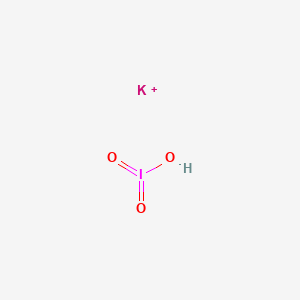
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
